1-(3-Bromo-4-chlorophenyl)butan-1-one
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Description
“1-(3-Bromo-4-chlorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H10BrClO. It has a molecular weight of 261.55 . The IUPAC name for this compound is 1-(3-bromo-4-chlorophenyl)-1-butanone .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-4-chlorophenyl)butan-1-one” is 1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3 . This indicates the presence of a bromo-chlorophenyl group attached to a butanone group.Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as cyproconazole, a conazole fungicide, provides insight into the structural analysis of halogenated phenyl ketones. The study on cyproconazole reveals the crystal structure, showcasing hydrogen bonding and weak interactions that could be relevant for understanding the physical properties and reactivity of "1-(3-Bromo-4-chlorophenyl)butan-1-one" (Gihaeng Kang et al., 2015).
Anticancer Activity
Compounds structurally related to "1-(3-Bromo-4-chlorophenyl)butan-1-one" have been explored for their potential anticancer activities. A study on new analogs of SYA013 as sigma-2 ligands found that some compounds exhibited inhibitory effects on several cancer cell lines, highlighting the relevance of structural features for anticancer activity (Gladys M. Asong et al., 2019).
Metabolic Pathways
The detoxication pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, a study examining the metabolism of toxic industrial chemicals, can provide a framework for understanding how similar halogenated compounds might be metabolized or detoxified in biological systems (T. Munter et al., 2003).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 3-methylthio-substituted furans and related derivatives from aryl methyl ketones, including those with halogen substituents, demonstrates the utility of "1-(3-Bromo-4-chlorophenyl)butan-1-one" in synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals (Guodong Yin et al., 2008).
Chiral Discrimination in Spectroscopy
The study on chlorine para-substitution of 1-phenylethanol explores chiral discrimination in spectroscopy, which could be relevant for understanding how "1-(3-Bromo-4-chlorophenyl)butan-1-one" might interact with other molecules in a chiral environment, providing insight into its potential application in developing chiral resolution techniques or studying molecular interactions (F. Rondino et al., 2016).
properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYNZPJCYTXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682502 |
Source
|
Record name | 1-(3-Bromo-4-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-chlorophenyl)butan-1-one | |
CAS RN |
1280786-91-5 |
Source
|
Record name | 1-Butanone, 1-(3-bromo-4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-4-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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